1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex organic compound classified as a pyrrolo[3,4-d][1,2,3]triazole derivative. This compound features a unique molecular structure characterized by the presence of a pyrrolo core with substituents that include a fluorobenzyl group and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately .
The synthesis of 1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione typically involves multi-step organic reactions. The synthetic route generally begins with the formation of the pyrrolo[3,4-d][1,2,3]triazole core through cycloaddition reactions involving azides and alkynes or other precursors. Subsequent steps introduce the 4-fluorobenzyl and 4-methoxyphenyl groups via electrophilic substitution reactions or coupling reactions.
Key parameters in the synthesis may include:
The molecular structure of 1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione can be described as follows:
The InChI key for this compound is CBWKXJJKOMGWPP-UHFFFAOYSA-N and its canonical SMILES representation is CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)F
.
Chemical reactions involving this compound primarily focus on its potential as an intermediate in synthesizing other biologically active molecules. The compound may undergo various transformations such as:
These reactions are often studied to explore modifications that enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Potential mechanisms include:
Research into its biological activity continues to identify precise targets and pathways involved.
The physical and chemical properties of 1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione include:
This compound has potential applications in medicinal chemistry as it may exhibit biological activities such as:
Research continues to explore its full range of applications in pharmacology and material sciences.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7